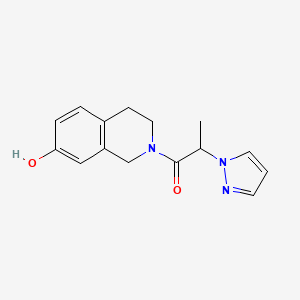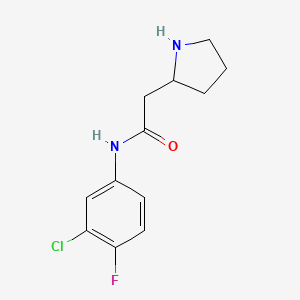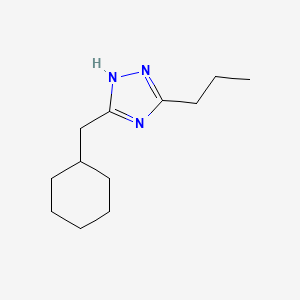![molecular formula C16H18N2O3 B7587795 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid, also known as IPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid is not fully understood, but it is believed to act through multiple pathways. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to modulate the activity of several enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid also exhibits antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. Additionally, 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid in lab experiments is its high purity, which allows for accurate and reproducible results. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid is also stable at room temperature, making it easy to handle and store. However, one limitation of using 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid. One area of interest is the development of new synthesis methods to improve the yield and purity of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid. Another area of interest is the investigation of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid's potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid and its potential interactions with other drugs.
Méthodes De Synthèse
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid can be synthesized through a series of chemical reactions, starting with the condensation of indole-3-acetic acid with pyrrolidine. The resulting product is then acetylated with acetic anhydride to yield 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid. This synthesis method has been optimized to produce high yields of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid with high purity.
Applications De Recherche Scientifique
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-7-3-4-12(18)9-16(20)21)8-11-10-17-14-6-2-1-5-13(11)14/h1-2,5-6,10,12,17H,3-4,7-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPUCEQUCSBZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CNC3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)

![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)

![2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587800.png)


![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)